1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Overview
Description
The compound “1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” is an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2-fluorophenyl group via a methylene bridge (-CH2-). The ethan-1-amine moiety suggests the presence of an amino group (-NH2) attached to the pyrazole ring .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring and an amino group, this compound could potentially undergo a variety of chemical reactions. The pyrazole ring might participate in electrophilic substitution reactions, while the amino group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the fluorophenyl group) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is valuable as a building block for the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related structures, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, offers mild reaction conditions for generating versatile cynomethylene dyes and heterocyclic compounds from a broad spectrum of precursors (Gomaa & Ali, 2020).
Environmental Applications
Amine-functionalized sorbents, closely related to the compound , have shown promise in the removal of persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design and application of these sorbents for PFAS control highlight their importance in treating municipal water and wastewater at low concentrations (Ateia et al., 2019).
Pharmacological Applications
The scaffold of pyrazoline derivatives, similar to the compound of interest, has been extensively studied for its diverse biological activities. These compounds are recognized for their potential as anticancer agents. Various synthetic strategies have been developed to enhance their biological efficacy, showcasing the significance of the pyrazoline nucleus in pharmaceutical research (Ray et al., 2022).
Analytical Chemistry Applications
Compounds with a similar structure have been analyzed for their phase I and II metabolites in biological matrices, foodstuffs, and beverages, highlighting their relevance in studying biological effects and exposures. This includes the analysis of carcinogenic heterocyclic aromatic amines (HAAs) generated in meat products during thermal processing (Teunissen et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-4-2-3-5-12(10)13/h2-6,8-9H,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXIUIZJYWIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.